molecular formula C12H12N2O2 B1436707 6-(4-Ethoxyphenyl)pyrimidin-4-ol CAS No. 1351612-19-5

6-(4-Ethoxyphenyl)pyrimidin-4-ol

Cat. No.: B1436707
CAS No.: 1351612-19-5
M. Wt: 216.24 g/mol
InChI Key: DPCGJEICMHBNJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethoxyphenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with a 4-ethoxyphenyl group and a hydroxyl group at the 4-position, making it a unique structure with promising biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Ethoxyphenyl)pyrimidin-4-ol typically involves the reaction of 4-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by cyclization to form the pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(4-Ethoxyphenyl)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The ethoxy group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in a ketone derivative, while substitution reactions can yield a variety of functionalized pyrimidine derivatives .

Scientific Research Applications

6-(4-Ethoxyphenyl)pyrimidin-4-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic benefits.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory, antiviral, and anticancer agent.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(4-Ethoxyphenyl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to reduced production of inflammatory mediators or viral replication . The exact pathways involved are still under investigation, but it is believed to modulate key signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents at the 4-position, such as:

  • 4-(4-Chlorophenyl)pyrimidin-2-amine
  • 4-(4-Methoxyphenyl)pyrimidin-2-amine
  • 4-(4-Fluorophenyl)pyrimidin-2-amine

Uniqueness

What sets 6-(4-Ethoxyphenyl)pyrimidin-4-ol apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-10-5-3-9(4-6-10)11-7-12(15)14-8-13-11/h3-8H,2H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCGJEICMHBNJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Ethoxyphenyl)pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-(4-Ethoxyphenyl)pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-(4-Ethoxyphenyl)pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-(4-Ethoxyphenyl)pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-(4-Ethoxyphenyl)pyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-(4-Ethoxyphenyl)pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.